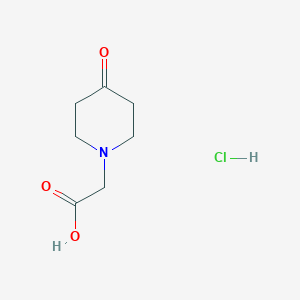

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

Overview

Description

“(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride” is a chemical compound with the CAS Number: 1185300-59-7 . It has a molecular weight of 193.63 and its IUPAC name is (4-oxo-1-piperidinyl)acetic acid hydrochloride . The compound is a yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NO3.ClH/c9-6-1-3-8 (4-2-6)5-7 (10)11;/h1-5H2, (H,10,11);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a yellow solid . Its molecular weight is 193.63 . The InChI code provides information about its molecular structure .Scientific Research Applications

Piperidine Derivatives in Medicine

Piperidine derivatives, like donepezil hydrochloride, a reversible central acetylcholinesterase inhibitor approved for the treatment of Alzheimer’s disease, highlight the significance of piperidine structures in developing therapeutic agents. These compounds have been well-absorbed orally and have shown efficacy in improving cognition and behavior in patients with dementia, including Alzheimer's and vascular dementia (Román & Rogers, 2004).

Acetic Acid Bacteria in Fermentation

Acetic acid bacteria (AAB) play a crucial role in the production of fermented foods and beverages such as vinegar and kombucha. These bacteria utilize oxidative fermentation to convert ethanol into acetic acid. The unique metabolism of AAB not only contributes to food and beverage industries but also opens avenues for biotechnological applications, including vitamin C production. Studies on AAB have led to a better understanding of their physiology and potential applications beyond traditional uses (Lynch et al., 2019).

Acid Resistance Mechanisms in Microorganisms

Research into the mechanisms underlying the acid resistance of microorganisms, such as acetic acid bacteria, is crucial for enhancing industrial processes like vinegar fermentation. Genetic and proteomic analyses have provided insights into carbohydrate metabolism, protein metabolism, lipid metabolism, and stress response pathways that contribute to the robust tolerance of these bacteria to acetic acid. This knowledge is instrumental in strain breeding and optimizing fermentation processes (Xia et al., 2017).

Environmental and Industrial Applications

The study of organic acids, including acetic acid, in environmental and industrial contexts, such as their roles in acidizing operations for carbonate and sandstone formations, highlights their importance beyond the pharmaceutical field. Organic acids have been found to offer advantages over traditional chemicals due to their less corrosive nature and effectiveness in various applications, from formation damage removal to drilling mud filter cake dissolution (Alhamad et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-(4-oxopiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h1-5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZMBUUCNROABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185300-59-7 | |

| Record name | 1-Piperidineacetic acid, 4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

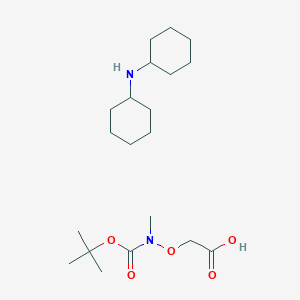

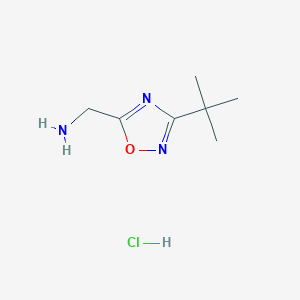

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3217797.png)

![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B3217804.png)

![N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B3217808.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3217816.png)

![N-[2-amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B3217833.png)